molecular formula C16H18Cl2N2OS2 B2615023 (2,5-Dichlorophenyl)(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone CAS No. 1396761-38-8

(2,5-Dichlorophenyl)(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone

Cat. No.: B2615023
CAS No.: 1396761-38-8
M. Wt: 389.35
InChI Key: PAJRCJIRRNAJOF-UHFFFAOYSA-N
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Description

(2,5-Dichlorophenyl)(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a complex organic compound that features a dichlorophenyl group, a piperidine ring, and a thiazole moiety

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(2,5-Dichlorophenyl)(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the thiazole ring in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can modulate the enzyme’s activity, leading to changes in cellular redox states and protection against oxidative damage.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to activate the MAPK/ERK signaling pathway, leading to increased cell proliferation and survival . Additionally, it can alter gene expression profiles by upregulating genes involved in antioxidant defense and downregulating pro-inflammatory genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of certain enzymes, either inhibiting or activating their function. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), reducing the production of pro-inflammatory prostaglandins . This inhibition is achieved through the compound’s interaction with the enzyme’s catalytic site, preventing substrate binding and subsequent enzymatic activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that it can maintain its biochemical activity for several weeks, making it suitable for prolonged experimental use. Its effects on cellular function may diminish over time due to cellular adaptation and compensatory mechanisms.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced antioxidant defense and reduced inflammation . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s accumulation in tissues and its interaction with critical cellular components.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound can also affect metabolic flux by altering the levels of key metabolites, such as glutathione and reactive oxygen species. These changes can impact cellular redox balance and overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. For example, it can be taken up by cells via organic anion transporters and distributed to various cellular compartments . The compound’s localization and accumulation can influence its biochemical activity and potential therapeutic effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It has been observed to localize in the mitochondria, where it can modulate mitochondrial function and energy production . Additionally, the compound may undergo post-translational modifications that direct it to specific organelles, further influencing its biochemical properties and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dichlorophenyl)(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone typically involves multi-step organic synthesis. One common route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Attachment of the Thiazole to Piperidine: The thiazole derivative is then reacted with a piperidine derivative through a nucleophilic substitution reaction.

    Introduction of the Dichlorophenyl Group: The final step involves the coupling of the dichlorophenyl group to the piperidine-thiazole intermediate, often using a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiazole ring can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination of the aromatic ring.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.

Biology

Medicine

In medicine, derivatives of this compound could be explored for their potential as therapeutic agents, particularly in the treatment of diseases where thiazole-containing compounds have shown efficacy, such as antimicrobial and anticancer therapies.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the unique chemical reactivity of the thiazole and piperidine moieties.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole.

    Piperidine Derivatives: Compounds such as piperine and paroxetine.

    Dichlorophenyl Compounds: Compounds like diclofenac and chlorpromazine.

Uniqueness

What sets (2,5-Dichlorophenyl)(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone apart is the combination of these three functional groups in a single molecule, providing a unique set of chemical properties and potential biological activities that are not found in simpler analogs.

Properties

IUPAC Name

(2,5-dichlorophenyl)-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl2N2OS2/c17-12-1-2-14(18)13(9-12)15(21)20-6-3-11(4-7-20)10-23-16-19-5-8-22-16/h1-2,9,11H,3-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJRCJIRRNAJOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=NCCS2)C(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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